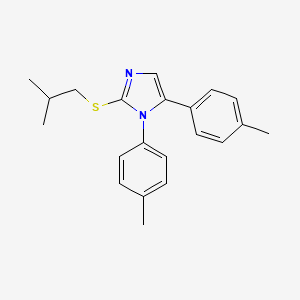

2-(isobutylthio)-1,5-di-p-tolyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

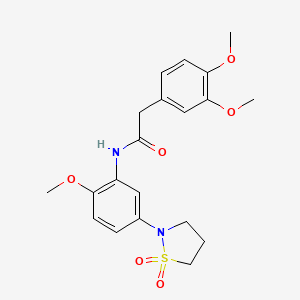

2-(isobutylthio)-1,5-di-p-tolyl-1H-imidazole, also known as IBT, is an organic compound that has gained significant interest in scientific research due to its potential therapeutic applications. IBT belongs to the class of imidazole derivatives and has been found to exhibit remarkable biological properties, making it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Anticancer Potential of Imidazole Derivatives

Imidazole-based compounds are actively explored for their anticancer properties. A study synthesizing new imidazole derivatives demonstrated significant anticancer potential against a variety of cancer cell types. The compound 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) was particularly highlighted for its ability to inhibit cell growth, migration, and induce cellular senescence in A549 cells, a lung cancer model. The study suggests that imidazole derivatives could be a foundation for new anticancer drug discovery (Sharma et al., 2014).

Broad Bioactivities of Imidazole Derivatives

Imidazole rings are crucial structures present in numerous natural and synthetic molecules, displaying a wide range of bioactivities due to their electron-rich characteristics. This review discusses the development and applications of imidazole-based compounds across medicinal chemistry, including their roles as anticancer, antifungal, antibacterial, and other therapeutic agents. It highlights the potential of imidazole derivatives in the design of new drugs with high therapeutic potency (Zhang et al., 2014).

Imidazole Derivatives as Corrosion Inhibitors

Research into imidazole derivatives for corrosion inhibition in industrial applications has shown promising results. Novel imidazole derivatives have been evaluated for their efficiency in protecting J55 steel in CO2 saturated brine solutions. One study reported an imidazole derivative exhibiting up to 93% efficiency at specific concentrations, underscoring the potential of these compounds in corrosion prevention technologies (Singh et al., 2017).

Applications in Polymer Electrolytes for Fuel Cells

Imidazole and its derivatives have also been investigated for their application in high-temperature proton-conducting polymer electrolytes. The addition of imidazole derivatives to polybenzimidazole membranes equilibrated with phosphoric acid has been studied for its impact on conductivity at various temperatures and humidity conditions, providing insights into their potential use in fuel cell technologies (Schechter & Savinell, 2002).

Antiinflammatory and Analgesic Activities

The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for antiinflammatory and analgesic activities have identified several analogs more potent than conventional drugs. These compounds, including a notable derivative undergoing clinical trials, demonstrate the therapeutic potential of imidazole derivatives beyond their anticancer and antimicrobial properties (Sharpe et al., 1985).

Propiedades

IUPAC Name |

1,5-bis(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2S/c1-15(2)14-24-21-22-13-20(18-9-5-16(3)6-10-18)23(21)19-11-7-17(4)8-12-19/h5-13,15H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYSDNQVOVIIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(isobutylthio)-1,5-di-p-tolyl-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)

amine](/img/structure/B2752835.png)

![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)

![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)